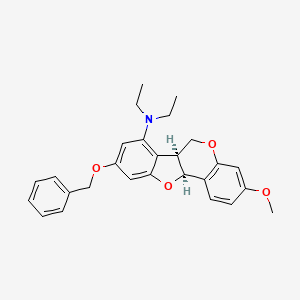
Iron, isotope of mass 55 (55Fe3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, isotope of mass 55 (55Fe3+), is a radioactive isotope of iron. It has a nucleus containing 26 protons and 29 neutrons, resulting in a mass number of 55. This isotope decays by electron capture to manganese-55, with a half-life of approximately 2.737 years . The emitted X-rays from this decay process can be used for various scientific analysis methods, such as X-ray diffraction .
Vorbereitungsmethoden
Iron-55 can be artificially produced by neutron irradiation of stable iron isotopes. The common synthetic routes include:
Neutron irradiation of iron-54: This involves the reaction ({55}Fe).
Neutron irradiation of iron-56: This involves the reaction ({56}Fe(n,2n){55}Fe).
Industrial production methods typically involve exposing iron-containing components, such as steel or reinforced concrete, to neutron radiation. This can lead to the accumulation of iron-55 in these materials .
Analyse Chemischer Reaktionen
Iron-55 undergoes various types of chemical reactions, including:
Oxidation and Reduction: Iron-55 can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Iron-55 can undergo substitution reactions where one ligand in a complex is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as oxygen or chlorine.
Reducing agents: Such as hydrogen or carbon monoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-55 can produce iron oxides, while reduction can produce elemental iron .
Wissenschaftliche Forschungsanwendungen
Iron-55 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of iron metabolism and transport.
Biology: Employed in studies of biological processes involving iron.
Medicine: Used in diagnostic techniques, such as X-ray fluorescence, to study the distribution of iron in biological tissues.
Industry: Utilized in portable X-ray instruments for non-destructive testing and analysis
Wirkmechanismus
The mechanism by which iron-55 exerts its effects involves its radioactive decay by electron capture. This process results in the emission of X-rays and Auger electrons. The emitted X-rays can be used for various analytical techniques, while the Auger electrons can cause localized ionization and damage to surrounding materials .
Vergleich Mit ähnlichen Verbindungen
Iron-55 can be compared with other similar radioactive isotopes of iron, such as:
Iron-59 (59Fe): Another radioactive isotope of iron with a half-life of 44.5 days. It is commonly used in studies of iron metabolism and blood circulation.
Iron-60 (60Fe): A long-lived radioactive isotope with a half-life of 2.6 million years.
Iron-55 is unique due to its specific half-life and decay properties, making it particularly useful for certain types of scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
91776-95-3 |
|---|---|
Molekularformel |
Fe+3 |
Molekulargewicht |
54.938291 g/mol |
IUPAC-Name |
iron-55(3+) |
InChI |
InChI=1S/Fe/q+3/i1-1 |
InChI-Schlüssel |
VTLYFUHAOXGGBS-BJUDXGSMSA-N |
Isomerische SMILES |
[55Fe+3] |
Kanonische SMILES |
[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
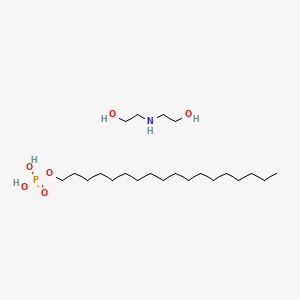
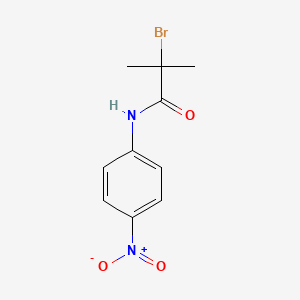

![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
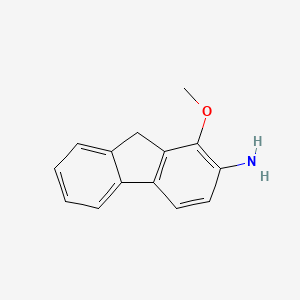


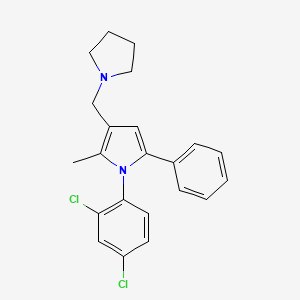

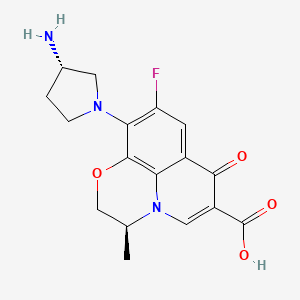

![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
